molecular formula C10H5Cl4FN2O2 B3042558 N-(2-chloro-6-fluorobenzoyl)-N'-(1,2,2-trichlorovinyl)urea CAS No. 646989-77-7

N-(2-chloro-6-fluorobenzoyl)-N'-(1,2,2-trichlorovinyl)urea

Cat. No.: B3042558
CAS No.: 646989-77-7
M. Wt: 346 g/mol
InChI Key: HLJSQTJIPIXGPS-UHFFFAOYSA-N
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Description

N-(2-chloro-6-fluorobenzoyl)-N'-(1,2,2-trichlorovinyl)urea is a useful research compound. Its molecular formula is C10H5Cl4FN2O2 and its molecular weight is 346 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Insecticidal Properties : A potent acylurea insecticide and acaricide, flufenoxuron, was synthesized using a process that started from o-dinitro[ring-U-14C]benzene. This synthesis indicates the role of N-(2-chloro-6-fluorobenzoyl)-N'-(1,2,2-trichlorovinyl)urea derivatives in developing insecticidal compounds (Gillam, 1989).

  • Insect Development Inhibition : Derivatives of this compound demonstrated significant inhibitory effects on the development of house flies and cockroaches, showcasing their potential as insect growth regulators (Styczyńska et al., 1989).

  • Antimicrobial and Insecticidal Activity : New urea derivatives exhibited substantial insecticidal and antimicrobial activity, suggesting their potential as eco-friendly pesticides and antimicrobial agents (Kiran et al., 2005).

  • Fungicidal Activities : Certain synthesized compounds, including this compound derivatives, have shown excellent fungicidal activities against various fungal species, highlighting their use in agriculture and plant protection (Song et al., 2008).

Structural and Chemical Studies

  • Crystal Structure Analysis : Studies on the crystal structure and spectroscopic properties of related compounds have been conducted, providing valuable insights into their chemical behavior and potential modifications for enhanced activity (Yang et al., 2007).

  • Synthesis and Characterization : The synthesis and characterization of various this compound derivatives have been explored, contributing to the understanding of their chemical properties and potential applications (Danilov et al., 2020).

Potential Therapeutic Applications

  • Anticancer Potential : Certain urea derivatives have been investigated for their anticancer effects, indicating the possibility of using this compound structures in developing novel anticancer agents with low toxicity (Xie et al., 2015).

Properties

IUPAC Name

2-chloro-6-fluoro-N-(1,2,2-trichloroethenylcarbamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl4FN2O2/c11-4-2-1-3-5(15)6(4)9(18)17-10(19)16-8(14)7(12)13/h1-3H,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJSQTJIPIXGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC(=O)NC(=C(Cl)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl4FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chloro-6-fluorobenzoyl)-N'-(1,2,2-trichlorovinyl)urea
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N-(2-chloro-6-fluorobenzoyl)-N'-(1,2,2-trichlorovinyl)urea
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